![molecular formula C9H9N3O2 B2545400 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 119416-33-0](/img/structure/B2545400.png)

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

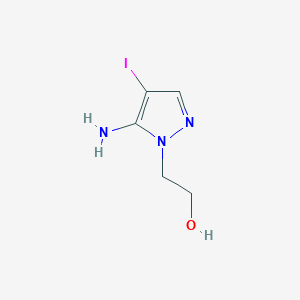

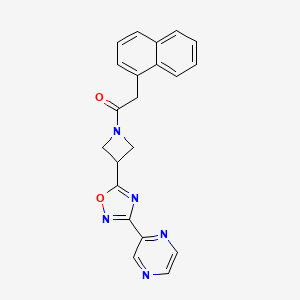

5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound with the molecular formula C9H9N3O2 . Its average mass is 191.187 Da and its monoisotopic mass is 191.069473 Da .

Synthesis Analysis

The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves a general four-step transformation of alkyl, cycloalkyl, aryl, and heteroaryl methyl ketones via 3-(dimethylamino)-1-substituted-prop-2-en-1-ones . This is followed by microwave [2+2] cycloaddition of dimethyl acetylenedicarboxylate, cyclization of (2E,3E)-2-[(dimethylamino)methylene]-3-(2-substituted)succinates with ammonia or hydroxylamine hydrochloride into 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides . The final step involves cyclization with hydrazine hydrate into 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones and 1,4-dioxo-7-substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-oxides .

Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione consists of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is further substituted at the 5 and 7 positions with methyl groups, and at the 1 and 4 positions with oxygen atoms forming a dione group .

科学的研究の応用

- L-012 exhibits antioxidant activity due to its ability to scavenge reactive oxygen species (ROS) . Researchers explore its potential in protecting cells from oxidative stress and preventing diseases associated with free radical damage.

- The 4-amino derivative of L-012 has been found to be a more potent anti-inflammatory agent than aspirin . Investigating its mechanism of action and efficacy could lead to novel anti-inflammatory therapies.

- Researchers have designed derivatives of L-012 with pyridine rings to enhance liposolubility. These compounds show promise as anticonvulsant agents . Further studies can explore their neuroprotective potential.

- L-012 serves as a chemiluminescence probe for detecting reactive oxygen species generated by neutrophils . Its application in studying oxidative stress and inflammation is valuable.

- L-012 derivatives have been evaluated for antidepressant activities using tail suspension tests . Investigating their effects on neurotransmitter systems could provide insights into depression treatment.

Antioxidant Research

Anti-Inflammatory Properties

Neuroprotection and Anticonvulsant Effects

Chemiluminescence Probes

Depression Research

特性

IUPAC Name |

5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYGBYCDRUETRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)C(=O)NNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)